molecular formula C9H6BrNO B1281171 4-Bromoquinolin-3-ol CAS No. 32435-61-3

4-Bromoquinolin-3-ol

Cat. No.: B1281171
CAS No.: 32435-61-3
M. Wt: 224.05 g/mol
InChI Key: BJEMWAKSVKPWBC-UHFFFAOYSA-N
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Description

4-Bromoquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

The synthesis of 4-Bromoquinolin-3-ol can be achieved through several methods. One common approach involves the bromination of quinolin-3-ol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactions or the use of catalytic systems to enhance yield and selectivity. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

4-Bromoquinolin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium azide, amines, and thiols.

    Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to a methylene group. Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are typically used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-aminoquinolin-3-ol derivative .

Scientific Research Applications

4-Bromoquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoquinolin-3-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

4-Bromoquinolin-3-ol can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-bromoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEMWAKSVKPWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480222
Record name 4-bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32435-61-3
Record name 4-Bromo-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32435-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-3-ol
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